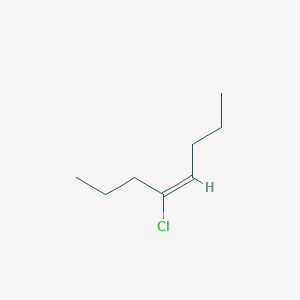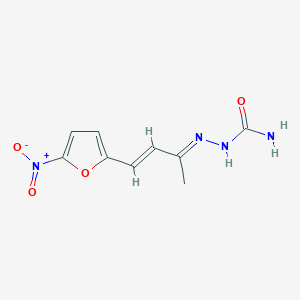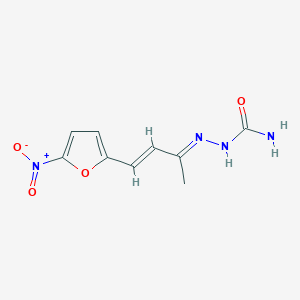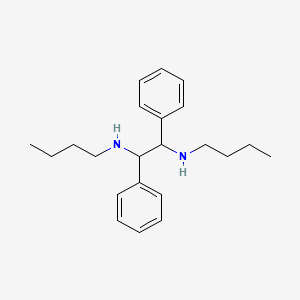
(E)-4-Chloro-4-octene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-Chloro-4-octene is an organic compound characterized by the presence of a chlorine atom and a double bond within its carbon chain The “E” notation indicates that the chlorine atom and the longest carbon chain are on opposite sides of the double bond, following the Cahn-Ingold-Prelog priority rules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-Chloro-4-octene typically involves the chlorination of 4-octene. One common method is the addition of chlorine to 4-octene in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the formation of the (E)-isomer. The reaction can be represented as follows:
4-Octene+Cl2→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to maximize yield and purity. The use of advanced separation techniques, such as distillation and chromatography, ensures the isolation of the desired (E)-isomer.
Chemical Reactions Analysis
Types of Reactions
(E)-4-Chloro-4-octene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Addition Reactions: The double bond can participate in addition reactions with halogens, hydrogen, and other reagents.
Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the chlorine atom.
Hydrogenation: Catalysts like palladium on carbon (Pd/C) are used for the hydrogenation of the double bond.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used to form epoxides.
Major Products Formed
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Addition: Formation of dihalides, alkanes, or other addition products.
Oxidation: Formation of epoxides or other oxidized derivatives.
Scientific Research Applications
(E)-4-Chloro-4-octene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-4-Chloro-4-octene involves its interaction with various molecular targets. The chlorine atom and double bond confer reactivity, allowing the compound to participate in a range of chemical reactions. These interactions can affect biological pathways, such as enzyme activity and receptor binding, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(Z)-4-Chloro-4-octene: The Z-isomer where the chlorine atom and the longest carbon chain are on the same side of the double bond.
4-Chloro-1-octene: A positional isomer with the chlorine atom at a different position on the carbon chain.
4-Octene: The parent hydrocarbon without the chlorine atom.
Uniqueness
(E)-4-Chloro-4-octene is unique due to its specific geometric configuration, which influences its reactivity and interactions with other molecules. This configuration can lead to different chemical and biological properties compared to its isomers and analogs.
Properties
CAS No. |
10124-70-6 |
|---|---|
Molecular Formula |
C8H15Cl |
Molecular Weight |
146.66 g/mol |
IUPAC Name |
(E)-4-chlorooct-4-ene |
InChI |
InChI=1S/C8H15Cl/c1-3-5-7-8(9)6-4-2/h7H,3-6H2,1-2H3/b8-7+ |
InChI Key |
YOZURJHSPCKCEV-BQYQJAHWSA-N |
Isomeric SMILES |
CCC/C=C(\CCC)/Cl |
Canonical SMILES |
CCCC=C(CCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-nitro-4-[(4-nitrobenzoyl)amino]benzoic Acid](/img/structure/B14140135.png)


![7-Chloropyrido[1,2-a]benzimidazole](/img/structure/B14140157.png)

![2-Propyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14140171.png)

![methyl 4-{(Z)-[(2E)-3-benzyl-2-(benzylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B14140180.png)
![2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol](/img/structure/B14140182.png)
![8-[4-[3-(9-Phenylcarbazol-3-yl)carbazol-9-yl]phenyl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14140190.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide](/img/structure/B14140208.png)

